molecular formula C8H14N2O2 B13320688 2-Amino-2-(3-oxocyclohexyl)acetamide

2-Amino-2-(3-oxocyclohexyl)acetamide

Cat. No.: B13320688
M. Wt: 170.21 g/mol
InChI Key: LLTDNXTWIFGADX-UHFFFAOYSA-N
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Description

Electronic Configuration and Hydrogen-Bonding Capacity

The α-amino ketone group in 2-amino-2-(3-oxocyclohexyl)acetamide features a planar sp²-hybridized carbonyl carbon adjacent to a stereogenic amine-bearing carbon. This arrangement enables dual hydrogen-bond donor/acceptor functionality through the amine (-NH₂) and carbonyl (C=O) groups, respectively. Such electronic complementarity facilitates molecular recognition processes observed in enzyme-inhibitor complexes and receptor-ligand systems.

Biocatalytic systems like the α-oxoamine synthase (AONS) domain of SxtA demonstrate nature's precision in constructing α-amino ketones, stereospecifically condensing arginine with propionyl-ACP to form neurotoxin precursors. Synthetic parallels exist in palladium-catalyzed arylation of α-keto imines, where chiral Pd(II) complexes achieve enantiomeric excesses >90% through synergistic activation of boronic acids and in situ-generated electrophiles.

Table 1: Comparative Reactivity of α-Amino Ketone Synthetic Methods

Method Catalyst System Stereoselectivity Functional Group Tolerance Reference
Biocatalytic Condensation SxtA AONS Domain >99% ee Limited to natural substrates
Palladium-Mediated Arylation (S)-Phox/Pd(TFA)₂ 92% ee Broad (alkyl/aryl/heteroaryl)
Mannich-Type Addition Chiral Brønsted Acid 85% ee Moderate (electron-deficient amines)

Conformational Effects on Bioactivity

The cyclohexyl ring's 3-oxo substituent imposes distinct conformational preferences through a combination of ring puckering and keto-enol tautomerism. X-ray crystallographic studies of analogous compounds reveal that the equatorial orientation of the ketone oxygen minimizes 1,3-diaxial interactions, stabilizing a chair conformation with the acetamide group occupying an axial position. This spatial arrangement enhances molecular rigidity compared to linear α-amino ketones, potentially improving target binding specificity in drug discovery applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-2-(3-oxocyclohexyl)acetamide

InChI

InChI=1S/C8H14N2O2/c9-7(8(10)12)5-2-1-3-6(11)4-5/h5,7H,1-4,9H2,(H2,10,12)

InChI Key

LLTDNXTWIFGADX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Direct Synthesis from Cyclohexanediacetic Acid Derivatives

One of the primary synthetic routes involves starting from 1,1-cyclohexanediacetic acid or its anhydride derivatives, which are then converted into monoamide intermediates and further functionalized to yield the target compound.

Typical procedure:

  • Step 1: Conversion of 1,1-cyclohexanediacetic acid anhydride to monoamide by reaction with ammonia or ammonium carbonate in solvents such as isopropyl alcohol or toluene at low temperatures (0–5 °C) to control reaction rate and selectivity.
  • Step 2: Isolation of the monoamide by filtration after pH adjustment (acidification to pH 2–3 with aqueous HCl).
  • Step 3: Oxidative transformation of the monoamide to the keto-amide using sodium hypochlorite (NaOCl) in alkaline medium (NaOH) at controlled temperatures (-10 to 20 °C). The reaction is monitored and excess oxidant neutralized with sodium metabisulfite.
  • Step 4: Acidification and extraction steps to isolate the product, followed by crystallization and purification.

Yield and Purity:

  • Yields reported range from approximately 68.6% to 96% depending on the process scale and conditions.
  • Purity by HPLC analysis is typically above 98% after purification.

Reaction Conditions Summary Table:

Step Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 1,1-cyclohexanediacetic acid anhydride + NH3 0–5 1–15 hours ~90 pH adjusted to 2–3
2 Sodium hypochlorite + NaOH -10 to 20 5–8 hours 68.6–96 Oxidation to keto-amide
3 Acidification + extraction + crystallization 0–25 Several hours - Purification and isolation

This method is scalable and has been adapted to continuous flow reactors to improve yield and process control, achieving up to 96% yield with retention times as low as 12–14 minutes in tubular reactors at 40 °C.

Microbial Oxygenation of N-Acyl Cycloalkylamines

A biotransformation approach involves the use of specific microorganisms (classified under Subphylum 2 of Phylum III, Thallophyta) to introduce oxygen functionalities into N-acyl derivatives of cycloalkylamines.

  • The process converts N-acyl cycloalkylamine substrates into oxygenated cycloalkyl acylamides, including keto derivatives.
  • This method leverages enzymatic oxidation, offering regioselectivity and mild reaction conditions.
  • The resulting oxygenated products can be further chemically modified to yield amino acid derivatives or amides like 2-amino-2-(3-oxocyclohexyl)acetamide.

This microbiological process is described in US Patent US3509212A and is notable for its environmentally friendly and selective oxidation.

Chemical Functionalization via Bromination and Subsequent Transformations

Another synthetic route involves:

  • Bromination of N-(4-oxocyclohexyl)acetamide in acetic acid.
  • Followed by treatment with thiourea to form thiazolyl derivatives.
  • Further hydrolysis and purification yield amino-keto acetamide derivatives.

This method is detailed in patent WO2011021214A2, with reported yields around 90% and high purity (HPLC 98.46%).

Imine and Azetidinone Intermediate Routes

In some synthetic strategies, the keto group on the cyclohexyl ring is converted into imine intermediates by reaction with aniline derivatives under reflux in toluene. These imines can then be further reacted with reagents like chloroacetyl chloride in the presence of triethylamine to form azetidinone derivatives, which are useful intermediates for further functionalization to the target compound.

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Yield & Purity
Cyclohexanediacetic Acid Derivatives 1,1-cyclohexanediacetic acid anhydride Ammoniation, oxidation, acidification Scalable, well-established 68.6–96%, HPLC >98%
Microbial Oxygenation N-acyl cycloalkylamines Microbial oxidation Environmentally friendly, selective Not specified, selective oxidation
Bromination and Thiourea Treatment N-(4-oxocyclohexyl)acetamide Bromination, thiourea reaction, hydrolysis High purity, good yield ~90%, HPLC 98.46%
Imine/Azetidinone Route N-(4-oxocyclohexyl)acetamide + aniline Imine formation, azetidinone synthesis Useful for derivative synthesis Not specified

Research Findings and Notes

  • The oxidation step using sodium hypochlorite is critical and requires tight temperature control to avoid side reactions and degradation.
  • Continuous flow methods enhance reaction control and throughput, reducing reaction times significantly without compromising yield.
  • Microbial processes, while less common industrially, offer a green alternative with high regioselectivity.
  • Bromination/thiourea routes provide access to related heterocyclic derivatives, expanding the compound’s synthetic utility.
  • The compound’s intermediates and derivatives are valuable in pharmaceutical syntheses, including anticonvulsant drugs like gabapentin analogs.

Chemical Reactions Analysis

2-Amino-2-(3-oxocyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

2-Amino-2-(3-oxocyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-oxocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Amino-2-(3-methylcyclohexyl)acetamide

  • Structure : Differs by replacing the 3-oxo group with a methyl substituent (C9H18N2O) .
  • Increased hydrophobicity compared to the 3-oxo analog may enhance membrane permeability but reduce solubility.
  • Applications: Limited data, but structurally similar acetamides are explored in CNS research (e.g., ).

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid

  • Structure : Features a cyclohexyl-acetic acid backbone with an acetamide side chain (C10H16N2O3) .
  • Key Differences :
    • The acetic acid moiety adds a carboxylic acid group, enhancing hydrogen-bonding capacity and ionic interactions.
    • Demonstrated neurological activity in protein interaction studies, suggesting utility in enzymology and neuropharmacology.
  • Biological Activity : Used to probe protein-protein interactions, unlike the 3-oxo analog, which lacks a carboxylic acid group.

2-Amino-2-(oxan-3-yl)acetic acid hydrochloride

  • Structure: Incorporates a tetrahydropyran (oxan) ring instead of cyclohexane (C7H14ClNO3) .
  • Hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical formulations.
  • Applications : Versatility in agrochemical and material science due to balanced hydrophobicity and reactivity.

Anti-inflammatory Acetamide Derivatives

  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ().
  • Comparison: The quinazolinone core provides π-π stacking interactions, enhancing anti-inflammatory activity (IC50 comparable to Diclofenac). The 3-oxocyclohexyl analog lacks this aromatic system but may leverage cyclohexane conformation for selective binding.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
2-Amino-2-(3-oxocyclohexyl)acetamide C8H14N2O2 3-oxocyclohexyl, acetamide Hypothesized neurological applications N/A
2-Amino-2-(3-methylcyclohexyl)acetamide C9H18N2O 3-methylcyclohexyl Enhanced hydrophobicity
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C10H16N2O3 Cyclohexyl-acetic acid, acetamide Protein interaction studies
2-Amino-2-(oxan-3-yl)acetic acid HCl C7H14ClNO3 Oxan-3-yl, hydrochloride High solubility, agrochemical uses
Quinazolinone acetamide () C16H16N4O2 Quinazolinone core Anti-inflammatory (IC50 ~ Diclofenac)

Research Findings and Mechanistic Insights

  • Substituent Position Effects: highlights that chlorine substitution position in dichlorobenzyl amino acids minimally affects IC50 but alters hydrogen bond lengths (1.96–2.20 Å) and π-π interactions (4.13–4.25 Å). This suggests that the 3-oxo group in the target compound may similarly fine-tune binding dynamics .
  • Anti-inflammatory Potential: Acetamide derivatives with aromatic systems (e.g., quinazolinones) show enhanced activity, implying that introducing aromaticity to the 3-oxocyclohexyl analog could improve efficacy .
  • Toxicological Gaps: Analogous compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data (), underscoring the need for safety studies on the target compound.

Biological Activity

2-Amino-2-(3-oxocyclohexyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a ketone functional group, and a cyclohexyl ring. This unique combination allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. A study utilizing the polar plate method demonstrated its effectiveness against several pathogens, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties:
The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, docking studies revealed that it interacts with specific enzymes involved in cancer cell metabolism, which may contribute to its anticancer effects .

3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. The amino and ketone groups facilitate hydrogen bonding with enzymes and receptors, modulating various biochemical pathways. This interaction can lead to altered enzyme activity and cellular responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits cancer cell proliferation
Mechanism InsightsInteracts with enzymes affecting metabolism

Case Study: Anticancer Evaluation

A preclinical study was conducted to evaluate the effects of the compound on cancerous tissues. The study involved administering varying doses to animal models followed by assessments of tumor size reduction and histopathological analysis. Results indicated significant reductions in tumor size and improved tissue health post-treatment, highlighting the compound's potential as an anticancer agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AcetamidocyclohexanoneAcetamide with cyclohexyl ringAntimicrobial
N-(4-Oxocyclohexyl)acetamideOxocyclohexyl substituentModerate anticancer activity
2-AminobenzoxazoleBenzoxazole ringAntimicrobial and anticancer properties

These comparisons indicate that while similar compounds exhibit biological activities, the specific structure of this compound may confer unique advantages in terms of potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-2-(3-oxocyclohexyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of a cyclohexanone derivative with an aminoacetamide precursor under reductive amination conditions. For example, sodium borohydride (NaBH₄) in ethanol at 0°C can reduce intermediates, while coupling reactions may use ethyl esters activated by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) as a base . Optimization includes varying solvents (e.g., THF for low-temperature reactions), adjusting stoichiometry, and employing chromatographic purification (e.g., reverse-phase HPLC) to enhance yield (>70%) and purity (>95%).

Q. How should researchers characterize the structural properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the cyclohexyl ring protons (δ 1.2–2.8 ppm) and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak [M+H]⁺ at m/z 199.25 (C₁₀H₁₇NO₃) .
  • X-ray Crystallography : For resolving stereochemistry, particularly the configuration at the cyclohexyl C3 position.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Start with enzyme inhibition assays (e.g., kinases or proteases) using fluorescence-based substrates. For neurological activity, employ neuronal cell cultures (e.g., SH-SY5Y cells) to measure viability via MTT assays at concentrations ranging from 1–100 µM . Pair with toxicity screening in HEK293 cells to establish IC₅₀ values.

Advanced Research Questions

Q. How can computational methods improve synthetic pathway design for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use reaction path search algorithms (e.g., GRRM) to predict feasible pathways and optimize activation energies. Integrate machine learning (e.g., Bayesian optimization) with experimental data to narrow down optimal conditions (e.g., temperature, solvent polarity) .

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays. For instance, if a compound shows inhibition in fluorescence assays but not in radiometric assays, perform SPR (Surface Plasmon Resonance) to measure binding kinetics directly. Combine in silico docking (e.g., AutoDock Vina) with MD (Molecular Dynamics) simulations to assess target-ligand stability over 100-ns trajectories . Adjust assay buffers (e.g., pH, ionic strength) to mimic physiological conditions.

Q. What advanced techniques analyze the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Cryo-EM : Resolve binding modes with large protein complexes (e.g., ion channels) at near-atomic resolution.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers.
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Map conformational changes in targets upon ligand binding .

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